1-Benzyl-3-phenylpiperazine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

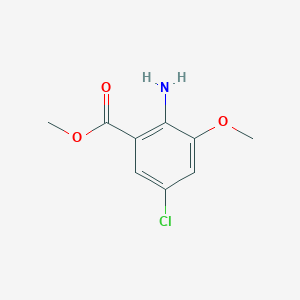

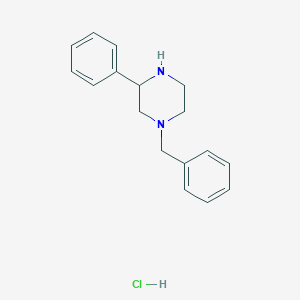

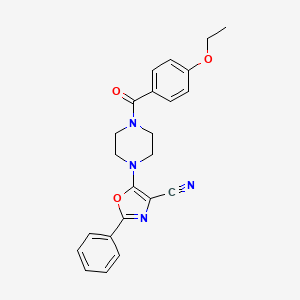

1-Benzyl-3-phenylpiperazine dihydrochloride is a chemical compound with the CAS Number: 2408970-72-7 . It has a molecular weight of 325.28 and is typically stored at room temperature . It is a powder in physical form .

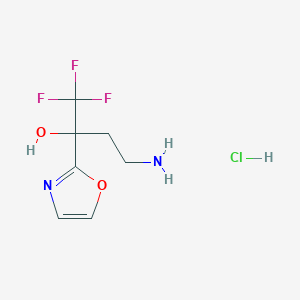

Molecular Structure Analysis

The molecular formula of 1-Benzyl-3-phenylpiperazine is C17H20N2 . The dihydrochloride version of this compound has a molecular formula of C17H22Cl2N2 .Physical And Chemical Properties Analysis

1-Benzyl-3-phenylpiperazine has a density of 1.1±0.1 g/cm3, a boiling point of 386.3±32.0 °C at 760 mmHg, and a flash point of 156.0±16.1 °C . It has a molar refractivity of 79.0±0.3 cm3, a polar surface area of 15 Å2, and a molar volume of 236.0±3.0 cm3 .科学的研究の応用

Synthesis and Catalytic Applications

1-Benzyl-3-phenylpiperazine hydrochloride is used as a precursor in the synthesis of various compounds. For instance, it has been involved in the preparation of 1,3,5-Tris(hydrogensulfato) benzene, a compound used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions. This methodology offers advantages such as excellent yields, simple procedures, easy work-up, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Pharmacokinetics and Antitumor Activities

Research has explored the pharmacokinetics of derivatives of 1-Benzyl-3-phenylpiperazine hydrochloride, such as 1-(4-Methylpiperazinyl)-3-phenylisoquinoline hydrochloride (CWJ-a-5), which shows potent antitumor activities both in vitro and in vivo. The study of its pharmacokinetics provides insights into its distribution, metabolism, and excretion, contributing to the understanding of its potential as an antitumor agent (Kim et al., 2001).

Protonation Equilibria Studies

The compound has also been the subject of studies focusing on the protonation equilibria of related derivatives, such as Hoechst 33258, which is known for its ability to bind to the minor groove of DNA duplexes. Understanding the protonation states of these compounds in aqueous solutions is crucial for their application in fluorescent cytological stains for DNA (Ladinig et al., 2005).

Design and Biological Evaluation of Derivatives

The design and biological evaluation of derivatives of 1-Benzyl-3-phenylpiperazine hydrochloride for potential therapeutic applications have been extensively studied. For example, the synthesis of imidazo-, benzimidazo-, and indoloarylpiperazine derivatives has been carried out to match a pharmacophore model for α1-adrenoceptor antagonists, showing promising results in terms of affinity and selectivity (Betti et al., 2002).

Safety and Hazards

The safety information for 1-Benzyl-3-phenylpiperazine dihydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

1-Benzyl-3-phenylpiperazine hydrochloride is a derivative of Benzylpiperazine . Benzylpiperazine is known to have euphoriant and stimulant properties . The primary targets of this compound are likely to be similar to those of Benzylpiperazine, which include dopamine receptors .

Mode of Action

The compound interacts with its targets, primarily dopamine receptors, and induces changes in the receptor activity. This interaction can lead to the stimulation of these receptors, resulting in the observed euphoriant and stimulant effects .

Biochemical Pathways

Given its similarity to benzylpiperazine, it is likely that it affects the dopaminergic pathways . These pathways are involved in various physiological processes, including mood regulation and reward mechanisms.

Pharmacokinetics

Benzylpiperazine, a related compound, is known to be metabolized in the liver and excreted through the kidneys . The bioavailability of 1-Benzyl-3-phenylpiperazine hydrochloride is currently unknown.

Result of Action

The molecular and cellular effects of 1-Benzyl-3-phenylpiperazine hydrochloride’s action are likely to be similar to those of Benzylpiperazine. This includes stimulation of dopamine receptors, which can lead to increased dopamine activity in the brain. This increased activity can result in euphoriant and stimulant effects .

Action Environment

The action, efficacy, and stability of 1-Benzyl-3-phenylpiperazine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other substances that can interact with the compound . .

特性

IUPAC Name |

1-benzyl-3-phenylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVDLKPWRLIEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2516878.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2516884.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2516891.png)

![2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2516894.png)